N-[2-(4-aminophenyl)ethyl]methanesulfonamide
Description
N-[2-(4-Aminophenyl)ethyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to an ethyl chain linked to a 4-aminophenyl aromatic ring. Its molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 214.29 g/mol . This compound serves as a structural template for designing biologically active molecules, particularly in medicinal chemistry, due to the sulfonamide moiety’s versatility in hydrogen bonding and interactions with enzymatic targets.
Properties
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-14(12,13)11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMKLJJDLTUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073447 | |
| Record name | Methanesulfonamide, N-[2-(4-aminophenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24954-59-4 | |
| Record name | Methanesulfonamide, N-(2-(4-aminophenyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024954594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, N-[2-(4-aminophenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-aminophenyl)ethyl]methanesulfonamide typically involves the reaction of 4-nitrophenethylamine with methanesulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-aminophenyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-[2-(4-aminophenyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-aminophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name (CAS RN) | Molecular Formula | Molecular Weight | Key Substituents | LogD<sup>a</sup> | H-Bond Acceptors/Donors | |
|---|---|---|---|---|---|---|
| This compound | C₉H₁₄N₂O₂S | 214.29 | 4-aminophenyl, ethyl, methanesulfonamide | 0.95<sup>b</sup> | 3 / 2 | |
| N-[2-(4-Amino-N-ethyl-m-toluidino)ethyl]methanesulfonamide (CAS 92-09-1) | C₁₂H₂₁N₃O₂S | 271.38 | 3-methyl, ethylamino, methanesulfonamide | 1.42 | 4 / 3 | |
| N-(2-{4-[(1R)-2-Chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide | C₁₁H₁₅ClN₂O₃S | 302.77 | Chloro-hydroxyethyl, methanesulfonamide | 1.25 | 5 / 3 | |
| N-[4-(2-{2-(4-Methanesulfonamidophenyl)ethylamino}ethoxy)phenyl]methanesulfonamide | C₁₉H₂₇N₃O₅S₂ | 465.56 | Dual methanesulfonamide, methylamino, ethoxy | -0.78 | 7 / 4 |
Notes:
Key Observations :
Key Insights :
- Antiviral Activity: Morpholinosulfonyl and chlorophenyl groups enhance binding to viral polymerases .
- Anticancer Potential: Nitrophenyl substituents (as in nimesulide analogs) improve aromatase inhibition .
- Industrial Use: Ethylamino and methyl groups in Kodak CD-3 optimize redox properties for imaging .
Physicochemical and Pharmacokinetic Challenges
- Solubility : The parent compound’s moderate LogD (0.95) suggests acceptable aqueous solubility, but analogs like the dual sulfonamide (LogD = -0.78) may require formulation adjustments for bioavailability .
- Metabolic Stability: Hydroxyethyl and morpholino groups (e.g., ) may reduce cytochrome P450-mediated degradation compared to the primary amine in the parent compound.
Biological Activity
N-[2-(4-aminophenyl)ethyl]methanesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a methanesulfonamide group attached to a 4-aminophenyl ethyl moiety. Its molecular formula is C10H14N2O2S, with a molecular weight of approximately 230.3 g/mol. The presence of the sulfonamide group is critical for its biological activity, as it can interact with various enzymes and receptors in biological systems .
The biological activity of this compound primarily stems from its ability to bind to specific enzymes involved in inflammatory pathways. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. Studies indicate that the compound can inhibit COX enzymes, thus reducing the synthesis of prostaglandins responsible for inflammation. In vitro assays demonstrated significant inhibition of inflammatory markers in cell cultures treated with this compound .
Anticancer Properties
The anticancer potential of this compound is supported by its structural similarity to known anticancer agents. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways such as the MAPK/ERK pathway . Further research is needed to elucidate its specific mechanisms and efficacy against various cancer types.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines, revealing that it reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers and decreased proliferation rates .
- Animal Models : In a murine model of inflammation, administration of this compound resulted in reduced swelling and pain responses compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .
- Comparison with Other Compounds : When compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibited similar efficacy but with a potentially improved safety profile due to fewer gastrointestinal side effects observed in preliminary studies.
Data Summary
The following table summarizes key findings from various studies on this compound:
| Study Type | Biological Activity | Concentration Range | Key Findings |
|---|---|---|---|
| In Vitro Assay | Anticancer | 1 - 50 µM | Induced apoptosis in cancer cells |
| In Vivo Study | Anti-inflammatory | 10 - 100 mg/kg | Reduced inflammation in murine model |
| Comparative Study | Efficacy vs NSAIDs | - | Similar efficacy with better safety |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
